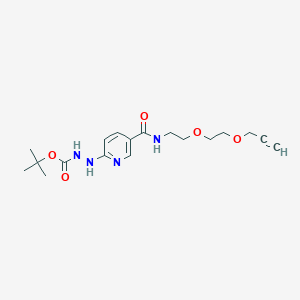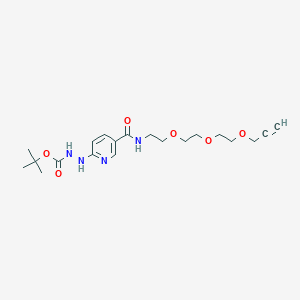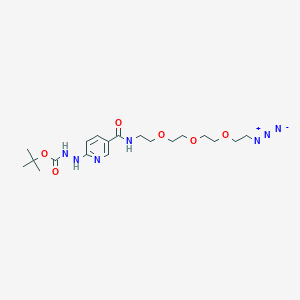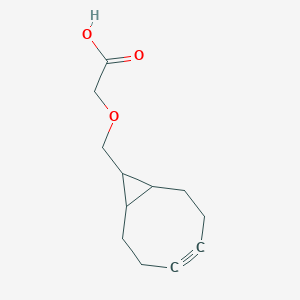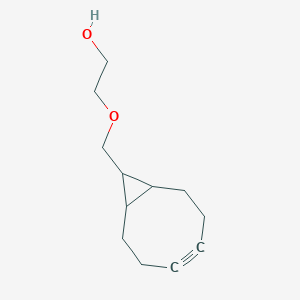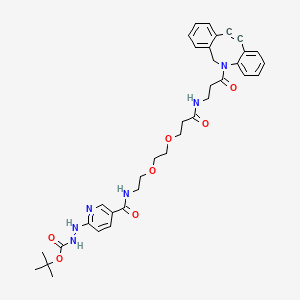
Boc-HyNic-PEG2-DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-HyNic-PEG2-DBCO is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins. This compound is particularly valuable in the field of chemical biology and medicinal chemistry due to its ability to facilitate bioorthogonal click chemistry reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-HyNic-PEG2-DBCO is synthesized through a series of chemical reactions involving the conjugation of various functional groups. The synthesis typically involves the following steps:
Protection of the HyNic group: The HyNic (6-hydrazinonicotinamide) group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected HyNic group is then conjugated with a polyethylene glycol (PEG) chain to enhance solubility and biocompatibility.
DBCO conjugation: Finally, the DBCO (dibenzocyclooctyne) group is attached to the PEGylated HyNic to form the final compound
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. This process requires precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. Advanced equipment and techniques are employed to achieve reproducible results and meet quality standards .
Chemical Reactions Analysis
Types of Reactions
Boc-HyNic-PEG2-DBCO primarily undergoes bioorthogonal click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages.
Common Reagents and Conditions
Reagents: Azide-containing molecules, solvents (e.g., dimethyl sulfoxide, water).
Conditions: Room temperature, neutral pH, and absence of copper catalysts (Cu-free conditions) to avoid cytotoxicity.
Major Products
Scientific Research Applications
Boc-HyNic-PEG2-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in bioorthogonal labeling and imaging studies to track biomolecules in living systems.
Medicine: Utilized in the development of targeted therapies for diseases such as cancer by degrading disease-causing proteins.
Industry: Applied in the production of bioconjugates and drug delivery systems
Mechanism of Action
Boc-HyNic-PEG2-DBCO exerts its effects through the SPAAC reaction, where the DBCO group reacts with azide-containing molecules to form stable triazole linkages. This reaction is bioorthogonal, meaning it occurs without interfering with native biological processes. The resulting triazole-linked conjugates can then be used to selectively degrade target proteins or label biomolecules for imaging studies.
Comparison with Similar Compounds
Similar Compounds
HyNic-PEG2-DBCO: Similar to Boc-HyNic-PEG2-DBCO but lacks the Boc protection group.
DBCO-PEG: Contains a DBCO group conjugated to a PEG chain, used for similar bioorthogonal click chemistry reactions
Uniqueness
This compound is unique due to its combination of the Boc-protected HyNic group, PEG chain, and DBCO group. This combination enhances its solubility, biocompatibility, and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[[5-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N6O7/c1-36(2,3)49-35(46)41-40-31-15-14-28(24-39-31)34(45)38-19-21-48-23-22-47-20-17-32(43)37-18-16-33(44)42-25-29-10-5-4-8-26(29)12-13-27-9-6-7-11-30(27)42/h4-11,14-15,24H,16-23,25H2,1-3H3,(H,37,43)(H,38,45)(H,39,40)(H,41,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAWOJPTAGLJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
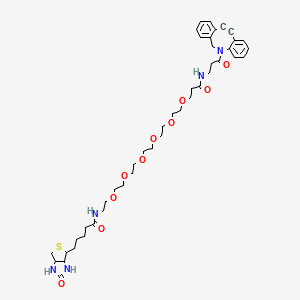

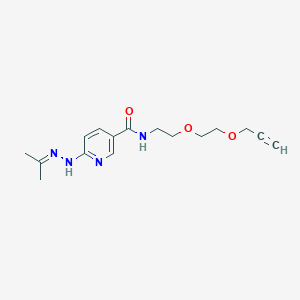
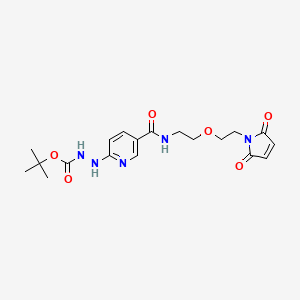
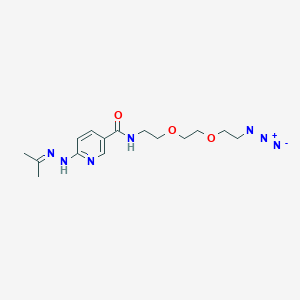
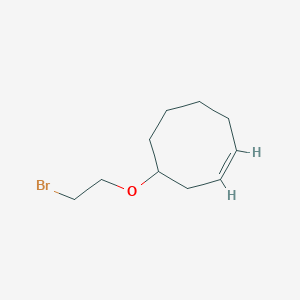
![2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid](/img/structure/B8115941.png)
![(2,5-dioxopyrrolidin-1-yl) 2-[(3E)-cyclooct-3-en-1-yl]oxyacetate](/img/structure/B8115946.png)
![2-[(3E)-cyclooct-3-en-1-yl]oxyethyl 4-methylbenzenesulfonate](/img/structure/B8115953.png)
